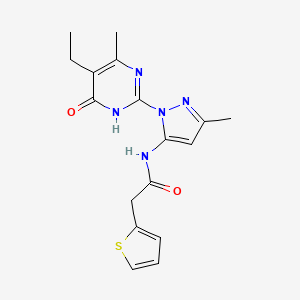![molecular formula C14H13Cl2N3O2 B2965708 N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea CAS No. 338755-38-7](/img/structure/B2965708.png)
N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a urea group (NH2-CO-NH2), and a dichlorobenzyl group (a benzene ring with two chlorine atoms and a methyl group) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as dichlorobenzonitriles have been synthesized through processes like ammoxidation of dichlorotoluenes .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the dichlorobenzyl group may enhance these properties, suggesting potential use in developing new antiviral agents.
Anti-inflammatory Activity
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory capabilities. The compound could be explored for its efficacy in reducing inflammation, possibly by inhibiting specific pathways or molecules involved in inflammatory responses .
Anticancer Activity
Compounds with an indole base are often investigated for their anticancer activities. The dichlorobenzyl moiety could interact with cancer cell receptors or enzymes, leading to potential applications in cancer treatment, including targeted therapies .
Anti-HIV Activity
Indole derivatives have been found to bind with high affinity to multiple receptors, which is beneficial in the development of anti-HIV drugs. The compound’s unique structure might provide a new avenue for HIV treatment research .
Antioxidant Activity
The indole scaffold is associated with antioxidant properties, which are crucial in combating oxidative stress in cells. This compound could be studied for its potential to protect cells from damage caused by free radicals .
Antimicrobial Activity
Indole derivatives are known for their broad-spectrum antimicrobial activities. The compound could be utilized in the development of new antimicrobial agents that target a variety of pathogenic microorganisms .
Antitubercular Activity
Given the biological activity of indole derivatives, there is a possibility that this compound could be effective against Mycobacterium tuberculosis. Research into its application as an antitubercular agent could be highly beneficial .
Antidiabetic Activity
Indole-based compounds have shown promise in antidiabetic research. The compound’s interaction with biological systems could lead to the development of new treatments for diabetes by influencing insulin release or glucose metabolism .
Eigenschaften
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-17-14(21)18-12-3-2-6-19(13(12)20)8-9-4-5-10(15)11(16)7-9/h2-7H,8H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETMNXACZPOZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2965628.png)
![6-Tert-butyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2965631.png)
![Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2965635.png)
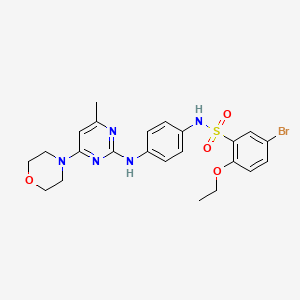
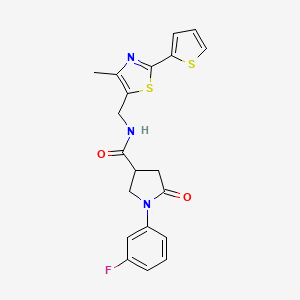
![N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2965639.png)
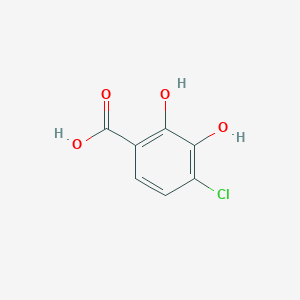
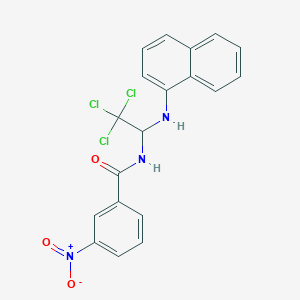

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2965643.png)

![3-[(2,5-Dichlorophenyl)sulfonyl]propanoic acid](/img/structure/B2965647.png)
